molecular formula C20H19F2N5O2 B2551536 N-(2,4-difluorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide CAS No. 1007279-76-6

N-(2,4-difluorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide

Cat. No.: B2551536
CAS No.: 1007279-76-6
M. Wt: 399.402
InChI Key: GIKDZCGWOAUQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide is a potent and selective small molecule inhibitor of the Janus Kinase 2 (JAK2) enzyme. Its mechanism of action involves targeting the ATP-binding site of JAK2 , thereby disrupting the JAK-STAT signaling pathway, which is critically involved in cellular processes such as proliferation, differentiation, and immune response. This compound has demonstrated significant research value in the study of myeloproliferative neoplasms (MPNs) and other hematological malignancies where constitutive JAK2 signaling, often due to mutations like JAK2 V617F, is a known driver of disease pathogenesis. Preclinical studies utilize this inhibitor to elucidate the role of JAK2 in disease models and to investigate potential therapeutic strategies . Researchers employ this high-purity compound in biochemical assays to determine IC50 values and in cell-based assays to assess its effects on cell viability, proliferation, and pathway modulation. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2/c1-11-8-12(2)27(25-11)20-24-16-5-3-4-14(16)19(29)26(20)10-18(28)23-17-7-6-13(21)9-15(17)22/h6-9H,3-5,10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKDZCGWOAUQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=C(C=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C20H19F2N5O2. It features a difluorophenyl group and a pyrazole derivative, contributing to its unique properties. The structural complexity includes a cyclopentapyrimidine moiety that enhances its biological interactions.

Property Value
Molecular FormulaC20H19F2N5O2
Molecular Weight397.39 g/mol
Structural FeaturesDifluorophenyl, Pyrazole
SolubilitySoluble in DMSO

Biological Activity

Research indicates that derivatives of pyrazoles exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive bacteria and fungi. For instance, studies highlight that pyrazole derivatives can inhibit the growth of resistant strains such as Staphylococcus aureus and Candida auris .
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties. In vitro studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, certain pyrazole derivatives have been shown to induce apoptosis in glioma cells . The specific mechanism often involves cell cycle arrest and apoptosis induction.
  • Enzyme Inhibition : The presence of the cyclopentapyrimidine structure may interact with various enzymes involved in cellular signaling pathways. Research into similar compounds has indicated their capacity to inhibit enzymes such as collagen prolyl-4-hydroxylase (CP4H), which is relevant in fibrotic diseases .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various pyrazole derivatives against multidrug-resistant pathogens using broth microdilution techniques. Results indicated significant antimicrobial activity against strains harboring resistance mutations .
  • Cytotoxicity Assessment : In a comparative study of new pyrazole derivatives for anticancer activity, one derivative exhibited an IC50 value of 5.13 µM against the C6 glioma cell line while showing minimal toxicity to healthy L929 cells . This suggests a promising therapeutic window for further development.

Scientific Research Applications

The compound N-(2,4-difluorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its potential uses, biological activities, and relevant case studies.

Structural Features

The compound features a difluorophenyl group and a pyrazole moiety, which are known to enhance biological activity. The tetrahydropyrimidine structure contributes to its pharmacological properties.

Pharmacological Research

The compound exhibits significant potential in pharmacological studies due to its structural characteristics. Research indicates that derivatives of similar structures can:

  • Exhibit Anticancer Properties : Compounds with similar structural motifs have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, studies have reported IC50 values ranging from 5 to 15 µM for related compounds against specific cancer types .
  • Demonstrate Antimicrobial Activity : Similar compounds have been tested against various pathogens, including bacteria and fungi. In one study, derivatives showed zones of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL .

Neuropharmacology

The presence of the pyrazole ring suggests potential neuroprotective properties. Compounds with such features may interact with neurotransmitter systems or exhibit neuroprotective effects, making them candidates for further investigation in treating neurological disorders .

Biochemical Research

The compound can serve as a biochemical probe for studying enzyme interactions and cellular signaling pathways. Its ability to inhibit key enzymes involved in cell proliferation makes it a valuable tool in understanding cancer biology and therapeutic development .

Anticancer Efficacy

A notable study investigated the effects of related pyrimidine compounds on human cancer cell lines. The results indicated significant reductions in cell viability at low concentrations, highlighting the potential of these compounds as anticancer agents.

Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of this compound were screened for their effectiveness against common bacterial strains. The results confirmed substantial antimicrobial activity, supporting its potential use as an antibiotic agent.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on core scaffolds, substituents, and physicochemical properties.

Structural Analogues

2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () Core Structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidine (sulfur-containing fused ring system). Substituents: 4-Chlorophenyl and 2-isopropylphenyl groups. Key Differences: Replacement of the pyrazole ring in the target compound with a thiophene ring and a sulfanyl (-S-) linker. The chlorine substituent may enhance lipophilicity compared to fluorine .

N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide () Core Structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidine. Substituents: Phenoxy group at position 3. Key Differences: Lack of pyrazole substitution; the phenoxy group may reduce steric hindrance compared to the dimethylpyrazole in the target compound .

Example 83 () Core Structure: Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine. Substituents: Multiple fluorophenyl and isopropoxy groups. Key Differences: A chromenone core instead of cyclopenta[d]pyrimidine.

Physicochemical Properties
Compound Core Scaffold Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data
Target Compound Cyclopenta[d]pyrimidine 2,4-Difluorophenyl, 3,5-dimethylpyrazole Not reported ~453.45 (estimated) NMR/LC-MS data not provided
Compound Cyclopenta-thienopyrimidine 4-Chlorophenyl, 2-isopropylphenyl, sulfanyl linker Not reported ~485.98 (estimated) MDL: MFCD03474590
Compound Cyclopenta-thienopyrimidine Phenoxy group, acetamide 197–198 326.0 [M+H]+ LC-MS: m/z 326.0
Example 83 () Chromenone-pyrazolopyrimidine 3-Fluorophenyl, 4-isopropoxyphenyl, dimethylamino 302–304 571.2 [M+H]+ Mass: 571.198.8

Key Observations :

  • The target compound’s cyclopenta[d]pyrimidine core is distinct from sulfur-containing thienopyrimidines () and chromenone hybrids ().
  • Fluorine substituents in the target compound may improve metabolic stability and binding affinity compared to chlorine or methyl groups in analogs .
  • Higher melting points in Example 83 () suggest increased crystallinity due to rigid chromenone scaffolds and polar substituents.
Hydrogen Bonding and Intermolecular Interactions

The acetamide group in the target compound can act as both hydrogen bond donor (N–H) and acceptor (C=O), similar to analogs in and . The 2,4-difluorophenyl group may engage in weak C–F···H interactions, which are less directional than classical hydrogen bonds but contribute to packing efficiency in crystals . In contrast, sulfanyl-containing analogs () may exhibit stronger van der Waals interactions due to sulfur’s polarizability.

Q & A

Q. Advanced Research Focus

  • Crystal Growth : Co-crystallize with equimolar acetic acid in methanol at 4°C to stabilize the acetamide moiety and pyrazole ring interactions .
  • Data Collection : Use a 100 K cryostream (Mo-Kα radiation, λ = 0.71073 Å) to mitigate thermal motion artifacts.
  • Refinement Challenges : The 4-oxo group may exhibit positional disorder; apply SHELXL restraints with ISOR and DELU commands to refine anisotropic displacement parameters .

Key Metrics : Target R-factor < 0.05, data-to-parameter ratio > 15:1. Compare bond lengths with DFT-optimized structures (B3LYP/6-31G*) to validate geometric accuracy .

What analytical techniques are most suitable for assessing purity and stability under biological assay conditions?

Q. Methodological Guidance

  • Purity : Use reverse-phase HPLC (Zorbax Eclipse Plus C18, 5 µm, 4.6 × 150 mm) with a gradient of 0.1% TFA in acetonitrile/water (30→70% over 20 min). Monitor at 210 nm and 280 nm for UV-active impurities .
  • Stability : Conduct forced degradation studies:
    • Acidic : 0.1 M HCl, 37°C/24 h → Check for pyrimidine ring hydrolysis via LC-MS.
    • Oxidative : 3% H₂O₂, 25°C/6 h → Monitor difluorophenyl group integrity .

Advanced Tip : Pair with ¹H-NMR (500 MHz, DMSO-d₆) to detect trace solvents (e.g., residual THF) that may interfere with cytotoxicity assays .

How can solubility limitations in aqueous buffers be addressed for in vitro testing?

Q. Experimental Design

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤0.5% v/v final concentration) and dilute with PBS containing 10% β-cyclodextrin to enhance solubility without membrane disruption .
  • Critical Micelle Concentration (CMC) : For concentrations >50 µM, use Tween-80 (0.01% w/v) to prevent aggregation. Validate via dynamic light scattering (DLS) .

Contradiction Alert : While PEG-400 improves solubility, it may artifactually inhibit cytochrome P450 enzymes in metabolic stability assays .

What computational strategies predict binding affinity to kinase targets (e.g., CDK2 or EGFR)?

Q. Advanced Method

Docking : Use AutoDock Vina with the pyrimidine ring as a hinge-binding motif. Grid box centered on ATP-binding site (CDK2 PDB: 1HCL).

MD Simulations : Run 100 ns GROMACS simulations (AMBER ff14SB force field) to assess stability of the difluorophenyl–hydrophobic pocket interactions .

Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Compare with experimental IC50 values from kinase inhibition assays .

Validation : Cross-check with 2D NOESY to confirm predicted π-π stacking between pyrazole and Phe82 (CDK2) .

How to design SAR studies focusing on the pyrazole and difluorophenyl substituents?

Q. Structure-Activity Relationship (SAR) Framework

  • Pyrazole Modifications : Replace 3,5-dimethyl groups with trifluoromethyl or cyano groups to evaluate steric/electronic effects on kinase selectivity .
  • Difluorophenyl Alternatives : Synthesize analogs with 2,4-dichloro- or 4-fluorophenyl groups to probe halogen bonding preferences .

Assay Integration : Test analogs in parallel against a panel of 10 kinases (e.g., CDK2, EGFR, VEGFR2) using ADP-Glo™ kinase assays. Correlate substituent Hammett σ values with log(IC50) .

What strategies resolve contradictions in metabolic stability data across species?

Q. Data Analysis Protocol

In Vitro Metabolism : Incubate with liver microsomes (human vs. rat) and quantify depletion via LC-MS/MS.

CYP Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Species Discrepancy : If human microsomes show faster clearance than rat, check for differential CYP2D6 activity. Confirm via recombinant CYP2D6 incubation .

Advanced Tip : Perform H/D exchange MS to pinpoint sites of oxidative metabolism (e.g., cyclopenta[d]pyrimidine vs. acetamide regions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.